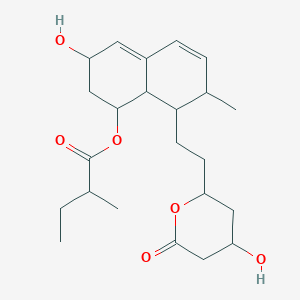
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate is an organic compound with the molecular formula C12H20O4 It is a derivative of 2-hexene-1,6-diol, where the hydroxyl groups are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate typically involves the acetylation of 2-hexene-1,6-diol,2,5-dimethyl-. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
- Temperature: 0-5°C
- Reaction Time: 1-2 hours
- Solvent: Dichloromethane or chloroform
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The process involves the same acetylation reaction but with optimized conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of 2-hexene-1,6-dione or 2-hexene-1,6-dicarboxylic acid.
Reduction: Formation of 2-hexene-1,6-diol,2,5-dimethyl-.
Substitution: Formation of 2-hexene-1,6-diol,2,5-dimethyl- derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate involves its interaction with molecular targets such as enzymes and receptors. The acetate groups can undergo hydrolysis to release the active diol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of specific enzymes and receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hexene-1,6-diol,2,5-dimethyl-
- 2-Hexene-1,6-diol
- 2,5-Dimethyl-2-hexene-1,6-diol diacetate
Uniqueness
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate is unique due to its specific structural configuration and the presence of acetate groups. This makes it more reactive in certain chemical reactions compared to its non-acetylated counterparts. Additionally, the compound’s ability to undergo hydrolysis and release the active diol adds to its versatility in various applications.
Eigenschaften
IUPAC Name |
acetic acid;(E)-2,5-dimethylhex-2-ene-1,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(5-9)3-4-8(2)6-10;2*1-2(3)4/h3,8-10H,4-6H2,1-2H3;2*1H3,(H,3,4)/b7-3+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNNSIVYMBVEA-BABLKGGBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)CO)CO.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C(\C)/CO)CO.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-7-[(5R)-5-[(E)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B8083464.png)







![(E)-N-[2-[[(E)-octadec-9-enoyl]amino]ethyl]octadec-9-enamide](/img/structure/B8083526.png)
![sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8083537.png)
